molecular formula C17H12N2O3 B12007782 Benzoic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-

Benzoic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-

Cat. No.: B12007782
M. Wt: 292.29 g/mol
InChI Key: OMRMWDQPXBZWGS-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]- (IUPAC name: 2-[(2-hydroxy-1-naphthyl)diazenyl]benzoic acid), is an azo compound characterized by a diazenyl (-N=N-) group bridging a benzoic acid moiety and a 2-hydroxy-1-naphthalenyl group. This structure confers unique photophysical and coordination properties, making it valuable in dye chemistry and metal ion complexation .

Properties

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoic acid

InChI

InChI=1S/C17H12N2O3/c20-15-10-9-11-5-1-2-6-12(11)16(15)19-18-14-8-4-3-7-13(14)17(21)22/h1-10,20H,(H,21,22)

InChI Key

OMRMWDQPXBZWGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3C(=O)O)O

Origin of Product

United States

Preparation Methods

Diazotization of 2-Aminobenzoic Acid

The process begins with the diazotization of 2-aminobenzoic acid (anthranilic acid) in an acidic medium. Hydrochloric acid (HCl) is typically used to protonate the amine group, followed by the addition of sodium nitrite (NaNO₂) to generate the diazonium chloride intermediate. The reaction is conducted at 0–5°C to stabilize the highly reactive diazonium species:

2-NH2C6H4COOH+NaNO2+2HCl2-N2+C6H3COOHCl+NaCl+2H2O\text{2-NH}2\text{C}6\text{H}4\text{COOH} + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{2-N}2^+\text{C}6\text{H}3\text{COOH} \cdot \text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}

Key parameters include maintaining a stoichiometric excess of HCl (2.5–3 equivalents) and precise temperature control to prevent premature decomposition.

Coupling with 2-Naphthol

The diazonium salt is subsequently coupled with 2-naphthol in an alkaline medium (pH 8–10), where the phenolic group acts as a nucleophile. The reaction proceeds via electrophilic aromatic substitution, with the diazonium ion attacking the ortho position relative to the hydroxyl group on the naphthalene ring:

2-N2+C6H3COOHCl+C10H7OHC17H12N2O3+HCl\text{2-N}2^+\text{C}6\text{H}3\text{COOH} \cdot \text{Cl}^- + \text{C}{10}\text{H}7\text{OH} \rightarrow \text{C}{17}\text{H}{12}\text{N}2\text{O}_3 + \text{HCl}

Sodium hydroxide (NaOH) is commonly employed to adjust the pH, and the reaction is conducted at 5–10°C to minimize side reactions. The product precipitates as a sodium salt, which is isolated via filtration and recrystallized from aqueous ethanol.

Table 1: Optimization Parameters for Diazotization-Coupling

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–10°CPrevents diazonium decomposition
HCl Concentration2.5–3.0 MEnsures complete protonation
pH During Coupling8–10Enhances phenolic nucleophilicity
2-Naphthol Equivalents1.05–1.10Minimizes unreacted diazonium

Melt Synthesis: Solvent-Free Approach

An alternative method, adapted from a patented synthesis of structurally related azo compounds, employs a solvent-free melt reaction. While originally designed for 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, this approach can be modified for benzoic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, by substituting 2-naphthol for the phenolic component.

Reaction Mechanism and Conditions

In this method, 2-aminobenzoic acid and 2-naphthol are heated directly at 100–130°C without solvents. The melt phase facilitates intimate contact between reactants, eliminating the need for toluene or other organic solvents. A catalytic amount of sulfuric acid (H₂SO₄) may be added to accelerate diazotization:

2-NH2C6H4COOH+C10H7OHΔ,H+C17H12N2O3+H2O\text{2-NH}2\text{C}6\text{H}4\text{COOH} + \text{C}{10}\text{H}7\text{OH} \xrightarrow{\Delta, \text{H}^+} \text{C}{17}\text{H}{12}\text{N}2\text{O}3 + \text{H}2\text{O}

The absence of solvents reduces environmental impact and simplifies purification. Post-reaction, the crude product is dissolved in aqueous alkali (pH 8–12), filtered to remove insolubles, and acidified to pH 3–6 to precipitate the pure compound.

Advantages and Limitations

  • Advantages :

    • Eliminates solvent waste, aligning with green chemistry principles.

    • Higher reaction rates due to elevated temperatures.

  • Limitations :

    • Requires precise temperature control to prevent charring.

    • Lower yields (65–75%) compared to solution-phase methods.

Purification and Isolation Techniques

The sodium salt form of the compound (CAS 1836-22-2) is frequently isolated due to its superior water solubility and stability. Post-synthesis purification involves:

Acid-Base Recrystallization

  • The crude product is dissolved in dilute NaOH (pH 10–12).

  • Insoluble byproducts (e.g., unreacted 2-naphthol) are removed via hot filtration.

  • The filtrate is acidified with HCl to pH 3–6, precipitating the free acid form.

  • The precipitate is collected, washed with cold ethanol, and dried under vacuum.

Chromatographic Purification

For high-purity applications (e.g., analytical standards), column chromatography on silica gel using ethyl acetate/hexane (3:7) eluent is employed. This step removes trace impurities, achieving >98% purity as verified by HPLC.

Table 2: Comparative Analysis of Isolation Methods

MethodPurity (%)Yield (%)Environmental Impact
Acid-Base Recrystallization95–9880–85Moderate (uses NaOH/HCl)
Chromatography>9960–70High (organic solvents)
Melt Synthesis90–9265–75Low

Industrial and Research Applications

The sodium salt variant (CAS 1836-22-2) is commercially marketed as a dye (e.g., Acid Alizarine Red B) and analytical reagent for calcium detection. Industrial-scale production prioritizes the diazotization-coupling method due to its scalability (batch sizes >100 kg) and cost-effectiveness. Research applications demand higher purity, often achieved through chromatographic purification .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2-hydroxy-1-naphthyl)diazenyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-(2-hydroxy-1-naphthyl)diazenyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-(2-hydroxy-1-naphthyl)diazenyl]benzoic acid involves its interaction with molecular targets through its azo and hydroxyl groups. These interactions can lead to the generation of reactive oxygen species (ROS) under light exposure, contributing to its antimicrobial and anticancer effects. The compound’s photoresponsive nature allows it to be used in photodynamic therapy .

Comparison with Similar Compounds

Key Properties

  • Coordination Chemistry: The hydroxyl and azo groups act as donor sites, enabling chelation with metal ions. Spectroscopic studies (IR, UV-Vis) confirm bidentate binding via the deprotonated hydroxyl and azo nitrogen .
  • Applications : Used in dyes, pigments, and as a ligand for catalytic or sensing materials.

Azo compounds with benzoic acid backbones exhibit diverse properties depending on substituents and modifications. Below is a detailed comparison:

Structural Analogs and Substituent Effects

Table 1: Key Structural Modifications and Properties
Compound Name Substituents/Modifications Solubility Key Application Stability Reference
2-[(2-Hydroxy-1-naphthyl)diazenyl]benzoic acid -COOH, -N=N-2-hydroxynaphthyl Low in water Metal complexes, dyes Moderate
Benzoic acid, 2-[(2-hydroxy-1-naphthyl)azo]- alkyl esters Esterified -COOH (C7–11 branched alkyl) Organic solvents Hydrophobic coatings High (ester)
5-Chloro-4-methylbenzenesulfonic acid derivative -SO₃Na, -Cl, -Me substituents High in water Textile dye (acidic conditions) High (sulfonate)
Sulfasalazine -SO₂NH₂, pyridyl group Moderate Anti-inflammatory drug High (sulfonamide)

Metal Complexation Behavior

  • Parent Compound : Forms octahedral complexes with Cu(II) and Ni(II), confirmed by UV-Vis absorption at 400–600 nm. Stability constants (log β) range from 12.5–14.3, influenced by electron-withdrawing -COOH .
  • Sulfonated Derivatives : Higher water solubility due to -SO₃Na enhances ion-exchange capacity but reduces metal-binding efficiency compared to the parent .
  • Ester Analogs : Loss of -COOH reduces chelation ability, limiting use in coordination chemistry but improving compatibility with polymers .

Spectroscopic and Photophysical Properties

  • UV-Vis Absorption : The parent compound shows λₐᵦₛ at 340 nm (π→π* transition) and 460 nm (n→π*), redshifted in sulfonated derivatives due to extended conjugation .
  • Fluorescence: Limited emission in the parent compound; however, alkyl esters exhibit enhanced fluorescence in non-polar media .

Regulatory and Toxicity Considerations

  • Parent Compound: No direct toxicity data, but structural similarity to regulated azo dyes warrants caution in industrial use .

Dye Industry

  • The parent compound’s -COOH group allows pH-sensitive color changes, useful in indicator dyes. Sulfonated analogs (e.g., ) dominate textile dyeing due to superior water solubility and fiber affinity .
  • Color Fastness : Ester derivatives () exhibit better lightfastness than the parent, attributed to reduced photodegradation of the alkyl chain .

Pharmaceutical Relevance

  • Sulfasalazine (), a sulfonamide-containing azo drug, highlights the role of azo linkages in prodrug design. The parent compound’s metal complexes are explored for antimicrobial activity .

Material Science

  • Ni(II) complexes of the parent compound show catalytic activity in oxidation reactions, while Cu(II) complexes are studied for magnetic materials .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing Benzoic Acid, 2-[2-(2-Hydroxy-1-Naphthalenyl)Diazenyl]- in academic laboratories?

  • Methodological Answer : The compound is synthesized via diazotization and coupling reactions. A typical approach involves:

  • Diazotization of a primary aromatic amine (e.g., 2-aminobenzoic acid) under acidic conditions (HCl/NaNO₂), followed by coupling with 2-hydroxy-1-naphthol.

  • Catalysts such as AlCl₃ in dichloromethane may enhance coupling efficiency, as seen in analogous azo compound syntheses .

  • Purification via recrystallization or column chromatography is critical to isolate the product.

    Table 1: Key Reaction Parameters

    StepReagents/ConditionsYield Optimization Tips
    DiazotizationNaNO₂, HCl, 0–5°CMaintain low temperature to avoid byproducts
    Coupling2-Hydroxy-1-naphthol, AlCl₃, CH₂Cl₂Use stoichiometric AlCl₃ for regioselectivity

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Confirms the π→π* transition of the azo group (λₐᵦₛ ~400–500 nm) .
  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons, hydroxyl groups). For example, the naphthol hydroxy proton appears as a singlet downfield (~δ 12–14 ppm) .
  • FT-IR : Detects functional groups (e.g., -OH stretch ~3400 cm⁻¹, -N=N- stretch ~1450–1600 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (expected m/z ~320–330 for C₁₇H₁₂N₂O₃).

Advanced Research Questions

Q. How can researchers resolve crystallographic data discrepancies for this azo compound?

  • Methodological Answer :

  • Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Key steps:
  • Collect high-resolution X-ray diffraction data (≤1.0 Å resolution).
  • Address twinning or disorder using robust refinement algorithms .
  • Validate hydrogen bonding between the hydroxy group and azo nitrogen, which stabilizes tautomeric forms .
  • Cross-validate with DFT-calculated bond lengths/angles to resolve ambiguities.

Q. What challenges arise in computational modeling of its tautomeric equilibria?

  • Methodological Answer :

  • The compound exhibits keto-enol tautomerism due to the hydroxy-naphthyl and azo groups.
  • DFT Studies : Use B3LYP/6-311+G(d,p) to model tautomers. Challenges include:
  • Accurate solvation energy calculations (polar solvents stabilize enol form).
  • Inclusion of dispersion forces for π-stacking interactions in solid-state simulations .
  • Compare computed IR/Raman spectra with experimental data to validate models.

Q. How does this compound interact with metal ions in coordination chemistry applications?

  • Methodological Answer :

  • The azo (-N=N-) and hydroxy groups act as bidentate ligands.
  • Experimental Design :
  • Synthesize metal complexes (e.g., Cu²⁺, Fe³⁺) and characterize via:
  • Cyclic Voltammetry : Redox behavior (e.g., Cu²⁺/Cu⁺ shifts).
  • EPR Spectroscopy : Detects paramagnetic metal centers .
  • Compare stability constants (log K) with analogous azo dyes .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility and stability?

  • Methodological Answer :

  • Solubility Tests : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO > DMF > acetone).
  • Stability Studies :
  • Monitor degradation via HPLC under UV light or varying pH.
  • Conflicting data may arise from impurities; employ TLC or NMR to verify purity .

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